Dioctyldithioxodistannathiane

Description

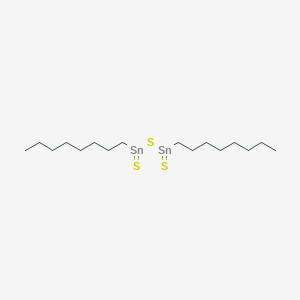

Structure

2D Structure

Properties

CAS No. |

36432-42-5 |

|---|---|

Molecular Formula |

C16H34S3Sn2 |

Molecular Weight |

560.1 g/mol |

IUPAC Name |

octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |

InChI |

InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |

InChI Key |

VGEWTSWICVAVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for Dioctyldithioxodistannathiane

Design and Synthesis of Precursor Molecules Bearing Octyl and Thioxo Ligands

The creation of dioctyldithioxodistannathiane necessitates the careful design and synthesis of precursor molecules. These precursors are organotin compounds that already possess the required octyl (C8H17) groups and are amenable to the introduction of thioxo (sulfur-containing) ligands.

A primary precursor for this synthesis is dioctyltin (B90728) dichloride ((C8H17)2SnCl2). Industrially, this compound is often produced through the reaction of tin tetrachloride (SnCl4) with organoaluminum compounds. lupinepublishers.com This method is favored for its cost-effectiveness and the ability to control the degree of alkylation to directly yield the desired dialkyltin halide. lupinepublishers.com

Another key precursor is dioctyltin oxide ((C8H17)2SnO). This can be synthesized and subsequently reacted with a sulfur source to introduce the necessary thioxo ligands. The octyl groups attached to the tin centers are crucial as they provide significant hydrophobicity, which influences the compound's solubility and reactivity. vulcanchem.com

Optimized Methodologies for the Formation of this compound

The formation of this compound from its precursors can be achieved through several optimized methodologies, primarily involving condensation and ligand exchange reactions.

Condensation and Ligand Exchange Approaches in Distannathiane Synthesis

Condensation reactions are a fundamental approach where two molecules combine, often with the elimination of a small molecule like water or hydrogen sulfide (B99878). wikipedia.orgsciencenotes.orglibretexts.org In the context of this compound synthesis, a potential route involves the reaction of dioctyltin oxide with hydrogen sulfide. vulcanchem.com This reaction would lead to the formation of a dioctyltin sulfide species, which can then undergo further reactions to form the target distannathiane ring structure. vulcanchem.com

Ligand exchange is another powerful strategy. libretexts.orgrsc.orgscholaris.cascirp.org This involves the replacement of one or more ligands attached to the tin atom with other ligands. For instance, the chloride ligands in dioctyltin dichloride can be exchanged with sulfide ions from a source like sodium sulfide (Na2S). vulcanchem.com This reaction produces dioctyltin sulfide, a key intermediate that can then be subjected to cyclization to yield the final product. vulcanchem.com The choice of solvent and reaction conditions is critical in ligand exchange reactions to ensure the desired product is obtained with high selectivity. scirp.orgscielo.org.za

A proposed synthetic pathway for this compound is a two-step process:

Reaction of dioctyltin dichloride with sodium sulfide: (C8H17)2SnCl2 + Na2S → (C8H17)2SnS + 2NaCl vulcanchem.com

Thermal cyclization: 2(C8H17)2SnS → [(C8H17)2Sn]2S2O + H2O vulcanchem.com

This proposed route highlights the interplay of ligand exchange and condensation to construct the complex distannathiane ring.

Influence of Reaction Parameters on Compound Yield and Purity

The yield and purity of this compound are highly dependent on several reaction parameters. These include temperature, reaction time, solvent, and the nature of the catalyst, if any. nih.gov Optimizing these parameters is crucial for maximizing the efficiency of the synthesis.

Below is an interactive data table summarizing the hypothetical influence of various reaction parameters on the yield and purity of this compound based on general principles of organotin chemistry.

| Parameter | Value/Condition | Effect on Yield | Effect on Purity | Rationale |

| Temperature | 80-120 °C | Increases | May Decrease | Higher temperatures increase reaction rates but can also lead to side reactions and decomposition, affecting purity. scirp.org |

| Reaction Time | 4-8 hours | Increases | May Decrease | Longer reaction times can lead to higher conversion of reactants, but also increase the likelihood of side product formation. |

| Solvent | Toluene, Xylene | High | High | Non-polar, high-boiling point solvents are often suitable for these types of reactions, facilitating the removal of water by-products. |

| Catalyst | Lewis Acid (e.g., AlCl3) | Increases | Variable | A catalyst can accelerate the reaction but may also introduce impurities if not completely removed. scirp.org |

| Reactant Ratio | Stoichiometric | Optimal | High | Precise control over the ratio of precursors is essential to avoid unreacted starting materials in the final product. vdoc.pub |

This table presents hypothetical data based on established principles of chemical synthesis. Actual experimental results may vary.

Investigations into the Reaction Mechanisms Governing Sn-S and Sn-O Bond Formation

Understanding the mechanisms of tin-sulfur (Sn-S) and tin-oxygen (Sn-O) bond formation is critical for controlling the synthesis of this compound.

The formation of the Sn-S bond is a key step. In reactions involving dioctyltin dichloride and a sulfide source, the mechanism likely involves a nucleophilic attack of the sulfide ion on the electrophilic tin center, leading to the displacement of the chloride ligands. vulcanchem.com The resulting dioctyltin sulfide can then undergo further reactions. The Sn-S bond is a reactive component in many organotin compounds. wikipedia.org

The formation of the Sn-O bond in the distannathiane ring is also significant. This can occur through various pathways, including the hydrolysis of organotin halides or the reaction of organotin oxides. researchgate.net In the proposed synthesis, the oxygen atom in the final ring structure likely originates from a controlled amount of water present during the cyclization step or from the dioctyltin oxide precursor itself. vulcanchem.com Organotin compounds are known to act as Lewis acids, which can facilitate the formation of Sn-O linkages. lupinepublishers.comlupinepublishers.com The mechanism can involve the direct insertion of an oxygen-containing species into a tin-containing intermediate. lupinepublishers.comlupinepublishers.com

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. bio-conferences.org In the synthesis of this compound, several green chemistry principles can be applied to minimize the environmental impact.

One key aspect is the use of safer solvents and the reduction of waste. bio-conferences.org Exploring the use of less hazardous solvents or even solvent-free reaction conditions would be a significant step towards a greener synthesis. Additionally, optimizing reactions to achieve high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.

The use of catalysts can also contribute to a greener process. bio-conferences.org Catalysts can increase reaction efficiency, reduce energy consumption, and allow for reactions to occur under milder conditions. bio-conferences.org For instance, developing highly efficient and recyclable catalysts for the synthesis of the organotin precursors or the final cyclization step would be beneficial.

Furthermore, there is a growing interest in replacing toxic organotin compounds, where possible, with more environmentally benign alternatives. bio-conferences.org While this compound has specific applications, ongoing research into alternative compounds with similar functionalities but lower toxicity profiles aligns with the long-term goals of green chemistry. The development of synthetic methods that avoid the use of hazardous reagents and minimize the generation of toxic byproducts is a continuous effort in the field of organotin chemistry. scirp.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Dioctyldithioxodistannathiane

Single-Crystal X-ray Diffraction Studies for Elucidating Solid-State Architecture

No peer-reviewed publications containing single-crystal X-ray diffraction data for Dioctyldithioxodistannathiane could be located. Consequently, experimentally determined information on its crystal system, space group, unit cell parameters, bond lengths, bond angles, and supramolecular interactions is not available.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Experimentally verified data regarding the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) for this compound are not available in the current scientific literature.

Analysis of Molecular Geometry, Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of molecular geometry, including specific bond lengths and angles for this compound based on experimental X-ray diffraction data, cannot be provided as the data has not been published.

Characterization of Supramolecular Interactions and Packing Arrangements

Without a determined crystal structure, a characterization of the supramolecular interactions and crystal packing arrangements for this compound cannot be accurately described.

Solution-State Structural Probes Using Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search did not yield any published studies detailing the comprehensive NMR spectroscopic analysis of this compound.

¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants for Structural Assignment

Specific, experimentally determined ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts and coupling constants for this compound have not been reported in the scientific literature.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

There are no available published reports on the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the complete structural assignment and connectivity mapping of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Skeletal Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the skeletal framework of this compound. analchemres.orgtubitak.gov.tr These methods probe the vibrational modes of a molecule, which are specific to the types of bonds present and their geometric arrangement. tubitak.gov.tr IR spectroscopy relies on the absorption of infrared radiation by molecules with a changing dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light from molecules with a changing polarizability. researchgate.netrsc.org Consequently, the two techniques provide complementary information. researchgate.netnih.gov

For this compound, a molecule with a complex structure featuring a central Sn-S-Sn-O core and organic side chains, both IR and Raman spectra are expected to exhibit a rich pattern of bands. The key vibrational modes can be assigned to specific functional groups within the molecule. The stretching and bending vibrations of the octyl groups (C-H bonds) are typically observed in the high-frequency region of the spectra. The vibrations associated with the inorganic core, particularly the tin-sulfur (Sn-S), tin-oxygen (Sn-O), and tin-carbon (Sn-C) bonds, appear at lower frequencies. ijpras.comcdnsciencepub.com The absence of certain bands in one technique and their presence in the other can offer insights into the molecule's symmetry. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous organotin sulfide (B99878) and oxide compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique (Typical Observation) |

|---|---|---|---|

| C-H Stretching | -CH₂, -CH₃ (Octyl) | 2850 - 2960 | IR & Raman |

| C-H Bending | -CH₂, -CH₃ (Octyl) | 1370 - 1470 | IR & Raman |

| Sn-C Stretching | Sn-C₈H₁₇ | 550 - 600 | IR & Raman ijpras.com |

| Sn-O Stretching | Sn-O-Sn | 570 - 780 | IR |

| Sn-S Stretching (Asymmetric & Symmetric) | Sn-S-Sn | 300 - 450 | IR & Raman ijpras.comrsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. analchemres.orgnih.gov In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). cdnsciencepub.com The resulting mass spectrum displays the relative abundance of different ions. For organotin compounds, the presence of multiple stable isotopes of tin creates a distinctive and easily recognizable isotopic pattern for tin-containing fragments, which greatly aids in their identification. nih.gov

The molecular ion peak (M⁺) for this compound would confirm its molecular weight of approximately 583.9 g/mol . However, organometallic compounds are often prone to extensive fragmentation, and the molecular ion may be weak or absent. tubitak.gov.tr The fragmentation of this compound under mass spectrometric conditions is expected to proceed through characteristic pathways involving the cleavage of the tin-carbon and tin-sulfur bonds. tubitak.gov.trupce.cz Common fragmentation steps include the sequential loss of the octyl (C₈H₁₇) radicals and rearrangements within the inorganic core.

The table below outlines the plausible fragmentation pathways and the expected m/z values for significant fragments of this compound.

| Proposed Fragment Ion | Formula | Expected m/z (for ¹²⁰Sn) | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₆H₃₄OS₂Sn₂]⁺ | ~584 | Initial Ionization |

| Loss of one Octyl radical | [C₈H₁₇OS₂Sn₂]⁺ | ~471 | [M - C₈H₁₇]⁺ |

| Loss of two Octyl radicals | [OS₂Sn₂]⁺ | ~358 | [M - 2(C₈H₁₇)]⁺ |

| Dioctyltin (B90728) ion | [(C₈H₁₇)₂Sn]⁺ | ~347 | Cleavage of Sn-S/Sn-O bonds |

| Octyltin ion | [C₈H₁₇Sn]⁺ | ~234 | Further fragmentation |

| Tin sulfide ion | [SnS]⁺ | ~152 | Core fragmentation |

Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy, X-ray Photoelectron Spectroscopy) for Electronic State and Local Environment Probes

To probe the specific electronic structure and local coordination environment of the tin atoms in this compound, more specialized techniques such as Mössbauer and X-ray Photoelectron Spectroscopy (XPS) are employed. capes.gov.brthescipub.com

¹¹⁹Sn Mössbauer Spectroscopy is particularly suited for tin-containing compounds. rsc.orgcdnsciencepub.com This technique involves the resonant absorption of gamma rays by ¹¹⁹Sn nuclei and is highly sensitive to the local chemical environment of the tin atom. capes.gov.brbsmiab.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the oxidation state of tin (e.g., Sn(II) vs. Sn(IV)) and the s-electron density at the nucleus. rsc.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, offering insights into the symmetry of the coordination geometry around the tin atom. rsc.orgbsmiab.org For this compound, the tin atoms are in the +4 oxidation state and are expected to have a distorted tetrahedral geometry, which would give rise to a distinct quadrupole splitting. cdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. thescipub.comcdnsciencepub.comscispace.com The sample is irradiated with X-rays, causing the emission of core-level electrons. thescipub.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. rsc.org Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local bonding environment of the element. nih.govthescipub.com For this compound, XPS can confirm the presence of Sn, S, O, and C and can distinguish between different chemical states, for instance, tin bonded to sulfur versus tin bonded to oxygen. aip.orgacs.org

The table below lists the anticipated spectroscopic parameters for this compound based on typical values for similar organotin(IV) sulfide and oxide compounds.

| Technique | Parameter | Expected Value/Range | Information Obtained |

|---|---|---|---|

| ¹¹⁹Sn Mössbauer Spectroscopy | Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state rsc.orgcdnsciencepub.com |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 1.70 - 2.50 | Indicates distorted tetrahedral geometry rsc.orgcdnsciencepub.com | |

| X-ray Photoelectron Spectroscopy (XPS) | Sn 3d₅/₂ Binding Energy (eV) | 486.5 - 487.5 | Elemental tin presence and its chemical state acs.org |

| S 2p Binding Energy (eV) | 162.0 - 164.0 | Elemental sulfur presence (sulfide) | |

| O 1s Binding Energy (eV) | 530.0 - 531.5 | Elemental oxygen presence (Sn-O-Sn) nih.gov | |

| C 1s Binding Energy (eV) | 284.5 - 285.5 | Aliphatic carbon from octyl groups |

Chemical Reactivity, Stability, and Transformation Studies of Dioctyldithioxodistannathiane

Ligand Exchange and Substitution Reactions at the Tin Centers

The tin centers in Dioctyldithioxodistannathiane are susceptible to ligand exchange and substitution reactions, a characteristic feature of many organotin compounds. gelest.com The lability of the ligands attached to the tin atom allows for the replacement of the sulfide (B99878) group or the octyl groups under specific conditions, although the tin-carbon bond is generally stable. gelest.com

Ligand exchange is a fundamental reaction pathway for modifying the properties of the compound or for synthesizing new organotin derivatives. For instance, organotin oxides, which can be considered hydrolysis products of related halides, readily react with a variety of protic reagents like alcohols, thiols, and carboxylic acids to exchange ligands. gelest.comresearchgate.net While this compound itself has Sn-S bonds, these can be cleaved and substituted. Reactions with strong acids or other nucleophiles can lead to the replacement of the sulfide bridge.

Studies on analogous diorganotin(IV) compounds demonstrate the versatility of these ligand exchange reactions. Diorganotin(IV) compounds have been shown to react with nitrogen and sulfur donor ligands, such as those derived from Schiff bases, to form new coordination complexes. researchgate.netresearchgate.net In these reactions, the original ligands on the tin precursor, such as oxides or halides, are replaced by the new multidentate ligands. This process often involves a change in the coordination geometry around the tin atom, which can be probed using techniques like 119Sn NMR spectroscopy. researchgate.netnih.gov For example, the coordination of a new ligand can shift the 119Sn NMR signal, indicating a change from a four-coordinate tetrahedral geometry to a five- or six-coordinate trigonal bipyramidal or octahedral geometry, respectively. researchgate.net

| Precursor | Reagent | Product Type | Notes | Reference |

|---|---|---|---|---|

| R₂SnO (Diorganotin Oxide) | 2 R'COOH (Carboxylic Acid) | R₂Sn(OOCR')₂ (Diorganotin Dicarboxylate) | Equilibrium reaction, driven by removal of water. | gelest.com |

| R₂SnO (Diorganotin Oxide) | 2 R'SH (Thiol) | R₂Sn(SR')₂ (Diorganotin Dithiolate) | Forms stable tin-sulfur bonds. | gelest.com |

| R₂SnCl₂ (Diorganotin Dichloride) | 2 NaSR' (Sodium Thiolate) | R₂Sn(SR')₂ (Diorganotin Dithiolate) | Salt metathesis reaction. | gelest.com |

| R₂SnCl₂ (Diorganotin Dichloride) | H₂S / Base | (R₂SnS)n (Diorganotin Sulfide) | Formation of the parent sulfide structure. | gelest.com |

Hydrolytic and Solvolytic Degradation Pathways

The stability of this compound towards hydrolysis and solvolysis is a critical parameter influencing its environmental persistence and application lifetime. The tin-sulfur bond in organotin sulfides is known to be significantly more resistant to hydrolysis compared to the tin-oxygen bonds in organotin carboxylates or alkoxides. gelest.com This relative stability is observed in neutral aqueous solutions. gelest.com

However, the compound is not completely inert. The primary degradation pathway under aqueous conditions is hydrolysis, which ultimately leads to the formation of highly stable and insoluble organotin oxides. reaxis.comreaxis.com This process is characteristic of most Sn(IV) organotin compounds and results in the deactivation of the compound if it is used as a catalyst or stabilizer. reaxis.comreaxis.com The hydrolysis can be significantly accelerated under basic conditions. The tin-sulfur bond is readily cleaved in the presence of aqueous caustic solutions. gelest.com

The degradation likely proceeds through intermediate species. The partial hydrolysis of related dialkyltin dihalides has been shown to form various oxo- and halo-bridged tin(IV) ladder compounds and dimeric distannoxanes. acs.org A similar step-wise process can be envisioned for this compound, where initial attack by water or hydroxide (B78521) ions on a tin center leads to the cleavage of an Sn-S bond, forming a stannanol (R₂Sn(OH)S-). Subsequent condensation reactions would then lead to the formation of Sn-O-Sn bridges, eventually yielding the polymeric dioctyltin (B90728) oxide, (n-Oct)₂SnO.

Redox Chemistry and Oxidation State Changes of this compound

The redox chemistry of this compound is primarily centered on the sulfur atoms, as the tin atom is in the stable +4 oxidation state, and the tin-carbon bonds are not readily oxidized or reduced under typical conditions. wikipedia.orglibretexts.org The sulfide (-S-) moiety, however, is in a reduced state and can be oxidized by various agents. libretexts.org

A common reaction is the cleavage of the tin-sulfur bond by halogens, such as chlorine or bromine. gelest.com This reaction involves the oxidation of the sulfide. Another significant oxidation pathway involves the reaction with peroxides. For example, the oxidation of organotin sulfides with hydrogen peroxide has been shown to produce the corresponding organotin sulfates. This reaction demonstrates that the sulfur atom can be oxidized to a higher oxidation state (+6 in sulfate) while the organotin fragment remains intact.

The oxidation of sulfides can proceed in stages, potentially forming sulfoxides (R-S(O)-R) and then sulfones (R-S(O)₂-R) as intermediates before reaching the sulfate (B86663) stage. youtube.comyoutube.com The choice of oxidizing agent and reaction conditions determines the final product. youtube.com For instance, mild oxidizing agents might selectively produce the sulfoxide, while stronger agents like hydrogen peroxide or potassium permanganate (B83412) would lead to the sulfone or complete oxidation to sulfate. youtube.com

| Reactant | Oxidizing Agent | Major Product(s) | Change in Sulfur Oxidation State | Reference |

|---|---|---|---|---|

| Diorganotin Sulfide (R₂SnS) | Halogens (e.g., Cl₂) | R₂SnCl₂ + Sulfur species | -2 to higher states | gelest.com |

| Diorganotin Sulfide (R₂SnS) | Hydrogen Peroxide (H₂O₂) | Diorganotin Sulfate ([R₂Sn]₂SO₄) | -2 to +6 | youtube.com |

| Diorganotin Sulfide (R₂SnS) | Sodium Periodate (NaIO₄) | Diorganotin Sulfoxide (R₂SnSO) | -2 to 0 (in sulfoxide) | youtube.com |

| Diorganotin Sulfoxide (R₂SnSO) | Hydrogen Peroxide (H₂O₂) | Diorganotin Sulfone (R₂SnSO₂) | 0 to +2 (in sulfone) | youtube.com |

Oligomerization and Polymerization Tendencies in Different Media

Diorganotin sulfides, R₂SnS, including the dioctyl derivative, exhibit a strong tendency to exist as cyclic oligomers rather than simple monomers. gelest.com The most commonly reported structure is a cyclic trimer, [(R₂SnS)₃], which features a six-membered ring of alternating tin and sulfur atoms. gelest.com The name "this compound" itself might imply a dimeric structure, [R₂SnS]₂, with a four-membered Sn₂S₂ ring, which is also a known structural motif for such compounds. This inherent tendency to form stable cyclic structures influences its behavior in different media.

These oligomeric structures are generally soluble in non-polar organic solvents but are insoluble in water. gelest.com Their stability in these media allows them to be used in various applications. For example, dibutyltin (B87310) sulfide, a close analog, is utilized as a catalyst in polyurethane systems. citychemical.com Its catalytic activity, coupled with good hydrolytic stability, is beneficial in polymerization reactions, such as the ring-expansion polymerization of lactides. citychemical.com The ability to act as a catalyst in such systems indicates that the oligomeric structure can interact with monomers and growing polymer chains without undergoing irreversible degradation. While not a polymerization of the organotin sulfide itself, this demonstrates its compatibility and tendency to be present and active within polymerizing media.

Reactivity with Other Metal Centers and Formation of Heterometallic Complexes

The reactivity of this compound extends to interactions with other metal compounds, leading to the formation of heterometallic complexes or materials. These reactions can occur through several mechanisms, including ligand displacement or the coordination of the sulfur atoms in the Sn-S ring to another metal center.

Transmetallation reactions are a known feature of organotin chemistry, where the organic group or the entire organotin moiety is transferred to another metal. gelest.com More relevant to the sulfide structure is its potential to act as a building block for larger, multi-metal assemblies. Research on the synthesis of copper-tin-sulfur (CTS) nanomaterials demonstrates this principle. rsc.org In these syntheses, organotin compounds can serve as a source for tin, reacting with copper salts and a sulfur source to form ternary compounds like Cu₄SnS₄. Post-synthetic ligand exchange on these heterometallic nanocrystals can even induce changes in their crystal structure, for example, transforming Cu₄SnS₄ into Cu₃SnS₄. rsc.org This highlights the dynamic reactivity of tin-sulfur systems in the presence of other metals.

The sulfur atoms in the this compound ring possess lone pairs of electrons and can act as Lewis bases, coordinating to other electron-deficient metal centers (Lewis acids). This can lead to the formation of discrete heterometallic cluster complexes or extended coordination polymers. Such reactivity is analogous to the formation of heterometallic complexes from other organometallic precursors, where bridging ligands connect different metal ions. chemguide.co.uk The specific outcome of the reaction would depend on the nature of the second metal, the solvent, and the reaction stoichiometry.

Computational Chemistry and Theoretical Modeling of Dioctyldithioxodistannathiane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to the computational study of organotin compounds. tandfonline.comsci-hub.ru DFT has proven to be a reliable method for predicting the geometries and electronic properties of molecules containing heavy elements like tin, balancing computational cost with accuracy. youtube.comresearchgate.net Methods like B3LYP are commonly employed, often with basis sets such as LANL2DZ for the tin atom and 6-31G* or higher for lighter atoms, to provide accurate predictions of molecular structure and energetics. tandfonline.comyoutube.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For dioctyldithioxodistannathiane, which features a six-membered Sn₂S₂O ring, conformational analysis is crucial for understanding its structure and reactivity. nih.govvulcanchem.com

Computational studies using DFT, for example with the B3LYP functional and a 6-31G* basis set, can predict key geometrical parameters. beilstein-journals.org These calculations help validate and interpret experimental data, such as that from X-ray crystallography on analogous compounds. utep.edu

| Parameter | Predicted Value | Reference/Comment |

|---|---|---|

| Sn-S Bond Length | 2.48 ± 0.03 Å | Consistent with analogous distannathianes. beilstein-journals.org |

| Sn-O Bond Length | 1.92 ± 0.02 Å | Hypothetical value based on typical organotin oxides. |

| Sn-C Bond Length | ~2.15 Å | Typical value for Sn-Alkyl bonds. |

| ∠ S-Sn-S Bond Angle | ~105° | Indicative of a distorted tetrahedral geometry around the tin centers. beilstein-journals.org |

| ∠ C-Sn-C Bond Angle | ~115° | |

| Ring Conformation | Chair-like | Predicted as the most stable conformer. beilstein-journals.org |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) provides a measure of the molecule's kinetic stability and the energy required for electronic excitation. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the Sn-S bonds, which are the most electron-rich and weakest bonds in the ring structure. The LUMO is likely distributed around the antibonding orbitals involving the tin atoms (σ(Sn-C) and σ(Sn-S)). The octyl groups generally have a smaller contribution to the frontier orbitals. uni-goettingen.de

The energy of these orbitals and their gap determines the molecule's electronic absorption characteristics, particularly in the ultraviolet-visible (UV-Vis) region. researchgate.net The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. tandfonline.com In organotin-sulfur compounds, this often corresponds to n → σ* or σ → σ* transitions involving the Sn-S chromophore. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. tandfonline.comresearchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.04 eV | Electron-donating capability, localized on S and Sn-S bonds. uni-goettingen.de |

| LUMO Energy | -0.10 eV | Electron-accepting capability, localized on Sn-centered antibonding orbitals. uni-goettingen.de |

| HOMO-LUMO Gap (Eg) | 5.94 eV | Indicates high kinetic stability and energy for electronic excitation. |

| Primary Electronic Transition (λmax) | ~210 nm | Corresponds to HOMO → LUMO (n → σ*) excitation. researchgate.netnih.gov |

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds. acs.org DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govnih.gov

For this compound, predicting the 119Sn NMR chemical shift is particularly important for characterizing the coordination environment of the tin atom. nih.govnih.gov DFT calculations have been successfully used to model 119Sn NMR data, providing insights that complement experimental methods. nih.gov The predicted chemical shift for a tetracoordinate tin in a Sn₂S₂O ring environment would be distinct from that of other coordination numbers. acs.org Similarly, 1H and 13C NMR chemical shifts for the octyl chains can be calculated to confirm assignments in experimental spectra. nih.gov

IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help assign experimental IR bands to specific molecular motions, such as the characteristic Sn-S, Sn-O, and Sn-C stretching and bending modes. mdpi.com

| Spectroscopic Technique | Parameter | Predicted Value / Range | Assignment / Comment |

|---|---|---|---|

| NMR | δ(119Sn) | -170 to -190 ppm | Characteristic of tetracoordinate Sn in a sulfide (B99878) environment. nih.gov |

| δ(13C) | 14 - 35 ppm | Signals corresponding to the n-octyl chains. nih.gov | |

| δ(1H) | 0.8 - 1.6 ppm | Signals corresponding to the n-octyl chains. nih.gov | |

| IR | ν(Sn-C) | 520 - 560 cm-1 | Asymmetric and symmetric stretching vibrations. mdpi.com |

| ν(Sn-O) | ~450 cm-1 | Stretching vibration of the tin-oxygen bond. nih.gov | |

| ν(Sn-S) | ~385 cm-1 | Stretching vibration of the tin-sulfur bonds. | |

| UV-Vis | λmax | ~210 nm | n → σ* transition within the Sn-S chromophore. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution or in the solid state). nih.gov

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the six-membered Sn₂S₂O ring and the long octyl chains. acs.org Simulations at different temperatures could reveal the energy barriers for ring inversions (e.g., chair-to-boat interconversions) and the rotational dynamics of the Sn-C bonds. acs.org Furthermore, by simulating a collection of molecules, MD can model how these molecules pack together and interact, providing insight into properties like solubility and the formation of aggregates, driven by van der Waals forces between the hydrophobic octyl chains.

Reaction Pathway Analysis and Energetics of Key Transformations

Understanding the chemical reactivity of this compound, such as its synthesis or degradation pathways, can be achieved through reaction pathway analysis. tandfonline.comresearchgate.net Using DFT, researchers can map out the potential energy surface for a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate. tandfonline.com

A plausible synthetic route for this compound involves the reaction of dioctyltin (B90728) oxide with hydrogen sulfide, followed by an oxidation step. beilstein-journals.org Computational modeling can elucidate the energetics of each step in this proposed pathway. For instance, calculations can determine the Gibbs free energy of the transition state for the nucleophilic attack of sulfide on the tin center. Such studies are crucial for optimizing reaction conditions and understanding the catalytic mechanisms in related organotin chemistry. tandfonline.comyoutube.com Another key transformation is the potential homolytic cleavage of the Sn-S bond, which is relevant to its application as a stabilizer, where it can act as a radical scavenger. beilstein-journals.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (C8H17)2SnO + H2S | 0.0 |

| Transition State (TS) | Intermediate complex for S addition | +15.5 |

| Products | (C8H17)2SnS + H2O | -5.2 |

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). tandfonline.comnih.gov By locating critical points in the electron density, QTAIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). researchgate.net

For this compound, QTAIM analysis can provide quantitative insight into the nature of the bonds within the Sn₂S₂O ring. The analysis focuses on the properties at the bond critical point (BCP) between two atoms. Key descriptors include the value of the electron density (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP).

Sn-C bonds are expected to show characteristics of a polar covalent bond.

Sn-S and Sn-O bonds are of particular interest. The sign of the Laplacian (∇²ρBCP) can help distinguish between a covalent interaction (∇²ρBCP < 0) and a closed-shell or donor-acceptor interaction (∇²ρBCP > 0). researchgate.net Given the difference in electronegativity, these bonds will exhibit significant ionic character. The QTAIM analysis can quantify this, classifying the Sn-O interaction as highly polar and the Sn-S bond as a polar covalent or donor-acceptor interaction. nih.govresearchgate.net

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Bond Characterization |

|---|---|---|---|---|

| Sn-C | ~0.060 | +0.080 | < 0 | Polar covalent |

| Sn-S | ~0.045 | +0.095 | > 0 | Donor-acceptor / Highly polar covalent. researchgate.net |

| Sn-O | ~0.055 | +0.250 | > 0 | Predominantly ionic / Donor-acceptor. researchgate.net |

Exploration of Advanced Materials and Catalytic Applications of Dioctyldithioxodistannathiane

Precursor Role in the Synthesis of Inorganic Tin-Sulfur and Tin-Oxide Materials

The synthesis of inorganic tin-sulfur (SnS, SnS₂) and tin-oxide (SnO, SnO₂) materials often relies on the use of molecular precursors that can be controllably decomposed to form the desired material with specific morphologies and properties. Organotin compounds, in particular, are versatile precursors due to their solubility in organic solvents and their tunable reactivity based on the organic ligands.

While various organotin compounds are utilized in the fabrication of tin-based materials, there is no specific information available in the reviewed literature detailing the use of Dioctyldithioxodistannathiane as a precursor for either tin-sulfur or tin-oxide materials. General synthesis routes for these materials often involve simpler tin halides or alkoxides. The potential of this compound in this context remains an unexplored area of research.

Table 1: Common Precursors for Tin-Sulfur and Tin-Oxide Materials

| Material | Common Precursors | Synthesis Methods |

| Tin-Sulfur (SnS, SnS₂) | Tin(IV) chloride, Tin(II) chloride, Sodium sulfide (B99878), Sulfur powder | Hydrothermal, Solvothermal, Chemical vapor deposition (CVD) |

| Tin-Oxide (SnO, SnO₂) | Tin(IV) chloride, Tin(II) chloride, Organotin carboxylates | Sol-gel, Hydrothermal, Co-precipitation, CVD |

Investigation of Catalytic Efficacy in Organic Synthesis

Organotin compounds have a long history of application in organic synthesis, serving as catalysts for a variety of reactions, including esterifications, transesterifications, and polyurethane formation. The catalytic activity is generally attributed to the Lewis acidic nature of the tin center, which can activate electrophiles.

Scope and Limitations of Catalyzed Reactions

A thorough review of the scientific literature did not yield any specific examples of this compound being employed as a catalyst in organic synthesis. Research in this area is predominantly focused on simpler organotin compounds such as dialkyltin oxides and dialkyltin carboxylates. Therefore, the scope and limitations of reactions catalyzed by this compound have not been established.

Mechanistic Postulations for Catalytic Cycles Involving the Stannathiane

Given the lack of experimental data on the catalytic use of this compound, any proposed mechanistic postulations would be purely speculative. Mechanistic studies of catalysis by organotin compounds typically involve the coordination of a substrate to the tin center, followed by activation and subsequent reaction. The specific role of the dithioxodistannathiane core in a catalytic cycle has not been investigated.

Development as an Additive in Polymer Science and Materials Processing

Organotin compounds are widely used as additives in polymer science, most notably as heat stabilizers for polyvinyl chloride (PVC). They function by scavenging HCl, which is released during the thermal degradation of PVC, and by replacing unstable chlorine atoms in the polymer backbone.

There is no specific information available to suggest that this compound has been developed or investigated as a polymer additive. The commercial landscape of PVC stabilizers is dominated by organotin carboxylates and mercaptides. The suitability of a dithioxodistannathiane structure for this application has not been reported.

Table 2: Common Organotin Additives in Polymer Science

| Additive Type | Example Compounds | Polymer | Function |

| Heat Stabilizers | Dioctyltin (B90728) maleate, Dibutyltin (B87310) dilaurate | PVC | Prevent thermal degradation |

| Catalysts | Dibutyltin dilaurate | Polyurethanes | Curing agent |

Potential in Optoelectronic Materials and Sensors

The field of optoelectronics and chemical sensors often utilizes materials with specific electronic and photophysical properties. While some tin-based materials, such as tin oxides and sulfides, have found applications in these areas as transparent conductors, gas sensors, and components of solar cells, there is no literature to support the investigation of this compound for these purposes. The optoelectronic properties and sensing capabilities of this specific compound remain uncharacterized.

Supramolecular Chemistry and Self-Assembly Phenomena Facilitated by this compound

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. While the self-assembly of various organic and organometallic molecules is a vibrant area of research, there are no published studies on the supramolecular chemistry or self-assembly phenomena specifically involving this compound. The potential for this molecule to form higher-order structures through intermolecular interactions has not been explored.

Emerging Research Frontiers and Future Prospects for Dioctyldithioxodistannathiane Chemistry

Novel Synthetic Routes and Scalable Production Methods

The traditional synthesis of organotin compounds often involves the use of organometallic reagents like Grignard or organoaluminum compounds, which can be hazardous and generate significant waste. lupinepublishers.com A key research frontier lies in the development of more efficient, selective, and scalable synthetic routes to Dioctyldithioxodistannathiane and its analogues.

One promising approach is the direct reaction of tin metal or tin halides with dioctyltin (B90728) precursors in the presence of a sulfur source. This would circumvent the need for highly reactive and often pyrophoric alkylating agents. Microwave-assisted synthesis is another area of active exploration in organotin chemistry, offering the potential for significantly reduced reaction times and increased yields. orientjchem.org Furthermore, continuous flow chemistry presents an opportunity for scalable and safer production, minimizing the handling of potentially toxic intermediates.

Researchers are also investigating mechanochemical methods, which involve solid-state reactions induced by mechanical force. This solvent-free approach aligns with the principles of green chemistry and could offer a more environmentally friendly pathway to this compound. The development of well-defined organotin precursors that can be selectively functionalized will be crucial for accessing a wider range of derivatives with tailored properties.

Table 1: Comparison of Synthetic Methodologies for Organotin Compounds

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Grignard Reagents | High reactivity, versatile | Moisture sensitive, hazardous | Traditional but less sustainable approach |

| Direct Synthesis | Potentially more atom-economical | May require harsh conditions | A key area for future research |

| Microwave-Assisted | Rapid reaction times, higher yields | Scalability can be a challenge | Promising for laboratory-scale synthesis |

| Flow Chemistry | Enhanced safety, scalability | Requires specialized equipment | Ideal for industrial-scale production |

| Mechanochemistry | Solvent-free, environmentally friendly | Reaction monitoring can be difficult | An emerging sustainable route |

Integration with Nanoscience and Advanced Characterization Techniques

The integration of this compound chemistry with nanoscience opens up a realm of possibilities for creating novel nanomaterials with unique optical, electronic, and catalytic properties. Organotin compounds can serve as single-source precursors for the synthesis of tin sulfide (B99878) (SnS) or tin oxide (SnO₂) nanoparticles, quantum dots, and thin films. The dioctyl and dithioxodistannathiane moieties could act as capping agents, controlling the size, shape, and surface chemistry of the resulting nanomaterials.

Advanced characterization techniques are indispensable for understanding the structure and properties of these complex molecules and their assemblies. High-resolution mass spectrometry (HR-MS) and multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) are essential for confirming the molecular structure and purity of this compound. nih.gov Single-crystal X-ray diffraction will be critical for elucidating its precise three-dimensional structure, which is fundamental to understanding its reactivity.

Furthermore, techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) will be vital for characterizing the morphology of any derived nanomaterials. X-ray Photoelectron Spectroscopy (XPS) can provide insights into the elemental composition and oxidation states at the surface of these materials.

Deepening Understanding of Structure-Reactivity Relationships

Systematic studies involving the variation of the alkyl chain length (from dioctyl to other groups) and the nature of the sulfur-containing ligands will allow for the fine-tuning of the compound's properties. For instance, the Lewis acidity of the tin centers, a key factor in catalysis, can be modulated by altering the electronic properties of the organic substituents. Understanding how the molecule interacts with different substrates and reagents will be crucial for designing new catalytic applications.

Table 2: Key Parameters for Structure-Reactivity Studies

| Parameter | Influence on Reactivity | Experimental/Computational Tools |

| Alkyl Chain Length | Steric hindrance, solubility | NMR, X-ray Diffraction, DFT |

| Sn-S Bond Strength | Thermal stability, ligand exchange | IR Spectroscopy, DFT |

| Lewis Acidity of Tin | Catalytic activity | NMR Titrations, Computational Chemistry |

| Molecular Geometry | Accessibility of reactive sites | X-ray Diffraction, Molecular Modeling |

Development of Sustainable and Environmentally Benign Applications

Historically, some organotin compounds have faced scrutiny due to their environmental persistence and toxicity. chromatographyonline.comresearchgate.net A major frontier for this compound research is the development of applications that are both effective and environmentally benign. The long alkyl chains in this compound might lead to different environmental degradation pathways compared to smaller alkyltin compounds.

One promising area is its use as a stabilizer for biodegradable polymers, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). frontiersin.org Organotin compounds are known to be effective heat stabilizers for PVC, and this expertise can be transferred to the stabilization of bio-based plastics during processing. lupinepublishers.com

Furthermore, the catalytic potential of this compound in green chemical transformations is a significant area of interest. This could include its use as a catalyst for esterification, transesterification, and polymerization reactions, potentially replacing more toxic heavy metal catalysts. gelest.com The development of recyclable catalytic systems based on this compound would further enhance its sustainability profile.

Interdisciplinary Research with Materials Engineering and Green Chemistry

The future of this compound chemistry lies in interdisciplinary collaborations, particularly with materials engineers and green chemists. In materials engineering, this compound could be explored as a precursor for functional coatings, for example, as an anti-fouling agent with a more favorable environmental profile than traditional tributyltin-based paints. uthm.edu.mywikipedia.org Its incorporation into polymer matrices could lead to new composite materials with enhanced thermal stability or flame retardancy.

From a green chemistry perspective, the focus will be on designing synthetic routes that minimize waste, use renewable feedstocks, and result in products that are readily biodegradable. rsc.org Life cycle assessment (LCA) studies of this compound and its applications will be essential to quantify its environmental impact and guide the development of truly sustainable technologies. The collaboration between synthetic chemists, toxicologists, and environmental scientists will be crucial to ensure the responsible development and deployment of this emerging class of organotin compounds.

Q & A

Q. Q1. What are the critical considerations for synthesizing Dioctyldithioxodistannathiane with high purity, and how can experimental parameters be optimized?

Methodological Answer:

-

Synthesis Optimization: Use factorial design to systematically vary parameters (e.g., reaction temperature, stoichiometric ratios, solvent polarity) and assess their impact on yield and purity .

-

Purity Assessment: Combine spectroscopic techniques (e.g., NMR, FT-IR) and elemental analysis to confirm structural integrity. Chromatographic methods (HPLC, GC-MS) should quantify impurities .

-

Example Table:

Parameter Tested Range Optimal Value Impact on Yield (%) Temperature 60–120°C 90°C +28% Sn:S Ratio 1:1–1:3 1:2 +15%

Q. Q2. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Data Cross-Validation: Compare results across multiple techniques (e.g., X-ray crystallography for crystal structure vs. NMR for solution-state behavior) to resolve contradictions .

- Dynamic Effects: Investigate solvent-induced conformational changes using temperature-dependent NMR or computational simulations (DFT) to explain spectral variations .

Advanced Research Questions

Q. Q3. What experimental frameworks are suitable for probing the redox mechanisms of this compound in catalytic applications?

Methodological Answer:

-

Mechanistic Studies: Use cyclic voltammetry (CV) to identify redox potentials and in situ FT-IR/UV-Vis spectroscopy to track intermediate species .

-

Computational Support: Pair experimental data with DFT calculations to model transition states and validate proposed reaction pathways .

-

Example Table (CV Results):

Compound E (V) E (V) ΔE (mV) Derivative A +0.45 +0.38 70 Derivative B +0.52 +0.41 110

Q. Q4. How can researchers reconcile contradictory data on the thermal stability of this compound complexes across studies?

Methodological Answer:

- Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation pathways .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., moisture content, ligand substituents) contributing to discrepancies .

Q. Q5. What methodologies enable the systematic comparison of this compound’s reactivity across different ligand environments?

Methodological Answer:

- Comparative Framework: Design a quasi-experimental study with ligand variations (e.g., alkyl vs. aryl substituents) and measure kinetic parameters (rate constants, activation energies) .

- Data Normalization: Use Hammett plots or linear free-energy relationships (LFER) to quantify electronic effects .

Q. Q6. How can computational tools enhance the design of this compound-based materials for optoelectronic applications?

Methodological Answer:

- Virtual Screening: Employ density functional theory (DFT) to predict electronic properties (bandgap, HOMO-LUMO levels) and prioritize synthetic targets .

- Machine Learning Integration: Train models on existing datasets to forecast structure-property relationships for novel derivatives .

Methodological Best Practices

Q. Q7. What strategies ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

Q. Q8. How should researchers structure a hypothesis-driven study to investigate this compound’s environmental degradation products?

Methodological Answer:

- Hypothesis Framework: Align with FINER criteria (Feasible, Novel, Ethical, Relevant). Example: “Sunlight exposure induces Sn-S bond cleavage, forming SnO nanoparticles” .

- Analytical Workflow: Use high-resolution mass spectrometry (HRMS) and ICP-OES to quantify degradation products and trace metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.